

# Spectroscopic Profile of Tiliquinol: A Technical Guide

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## Compound of Interest

Compound Name: *Tiliquinol*

Cat. No.: B1210629

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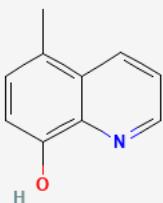
For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Tiliquinol** (5-methylquinolin-8-ol) is a quinoline derivative with recognized antiprotozoal properties. A thorough understanding of its molecular structure is paramount for its application in research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental in elucidating the chemical structure and purity of this compound. This guide provides a detailed overview of the expected spectroscopic data for **Tiliquinol**, including predicted data tables, detailed experimental protocols for data acquisition, and a generalized workflow for spectroscopic analysis. Due to the limited availability of public domain raw experimental spectra for **Tiliquinol**, this guide presents predicted data based on the analysis of closely related compounds and established spectroscopic principles.

## Chemical Structure and Properties

- IUPAC Name: 5-methylquinolin-8-ol
- Synonyms: **Tiliquinol**, 5-Methyl-8-hydroxyquinoline
- Molecular Formula: C<sub>10</sub>H<sub>9</sub>NO
- Molecular Weight: 159.18 g/mol [\[1\]](#)



- Chemical Structure:

(Image Source: PubChem CID 71208)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. While experimental NMR spectra for **Tiliquinol** are not readily available in the public domain, we can predict the chemical shifts based on data from the closely related compound, 5-Methyl-8-hydroxyquinoline-7-carbaldehyde[2]. The primary difference is the absence of the electron-withdrawing aldehyde group at the 7-position in **Tiliquinol**, which will result in an upfield shift (lower ppm) for the aromatic protons, particularly H-6 and H-7.

### Predicted $^1\text{H}$ NMR Data

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **Tiliquinol**

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.7	dd	~4.2, 1.5
H-3	~7.4	dd	~8.4, 4.2
H-4	~8.3	dd	~8.4, 1.5
H-6	~7.1	d	~8.0
H-7	~7.5	d	~8.0
-OH	~9.5	br s	-
-CH <sub>3</sub>	~2.5	s	-

## Predicted $^{13}\text{C}$ NMR Data

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **Tiliquinol**

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	~148
C-3	~121
C-4	~136
C-5	~128
C-6	~117
C-7	~128
C-8	~152
C-8a	~138
C-4a	~126
-CH <sub>3</sub>	~18

## Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Tiliquinol** in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
  - Process the data with Fourier transformation, phase correction, and baseline correction.

- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
  - Process the data similarly to the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Tiliquinol** is expected to show characteristic absorption bands for the O-H, C-H, C=C, and C-N bonds.

## Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands for **Tiliquinol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3200-3500	Strong, Broad	O-H stretch (phenolic)
3000-3100	Medium	Aromatic C-H stretch
2850-2960	Medium	Aliphatic C-H stretch (-CH <sub>3</sub> )
1500-1600	Medium-Strong	Aromatic C=C stretch
~1450	Medium	-CH <sub>3</sub> bend
1200-1300	Medium-Strong	C-O stretch (phenol)
1000-1200	Medium	C-N stretch
700-900	Strong	Aromatic C-H out-of-plane bend

## Experimental Protocol for IR Spectroscopy

- Sample Preparation:

- KBr Pellet: Mix a small amount of **Tiliquinol** (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
  - Place the sample in the spectrometer and record the sample spectrum.
  - The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

## Predicted Mass Spectrum Data

- Molecular Ion ( $\text{M}^+$ ): The mass spectrum is expected to show a prominent molecular ion peak at  $\text{m/z} = 159$ , corresponding to the molecular weight of **Tiliquinol**.
- Major Fragmentation Pathways:
  - Loss of a methyl radical ( $-\text{CH}_3$ ) to give a fragment at  $\text{m/z} = 144$ .
  - Loss of carbon monoxide ( $-\text{CO}$ ) from the phenolic ring to yield a fragment at  $\text{m/z} = 131$ .
  - Further fragmentation of the quinoline ring system.

Table 4: Predicted Key Fragments in the Mass Spectrum of **Tiliquinol**

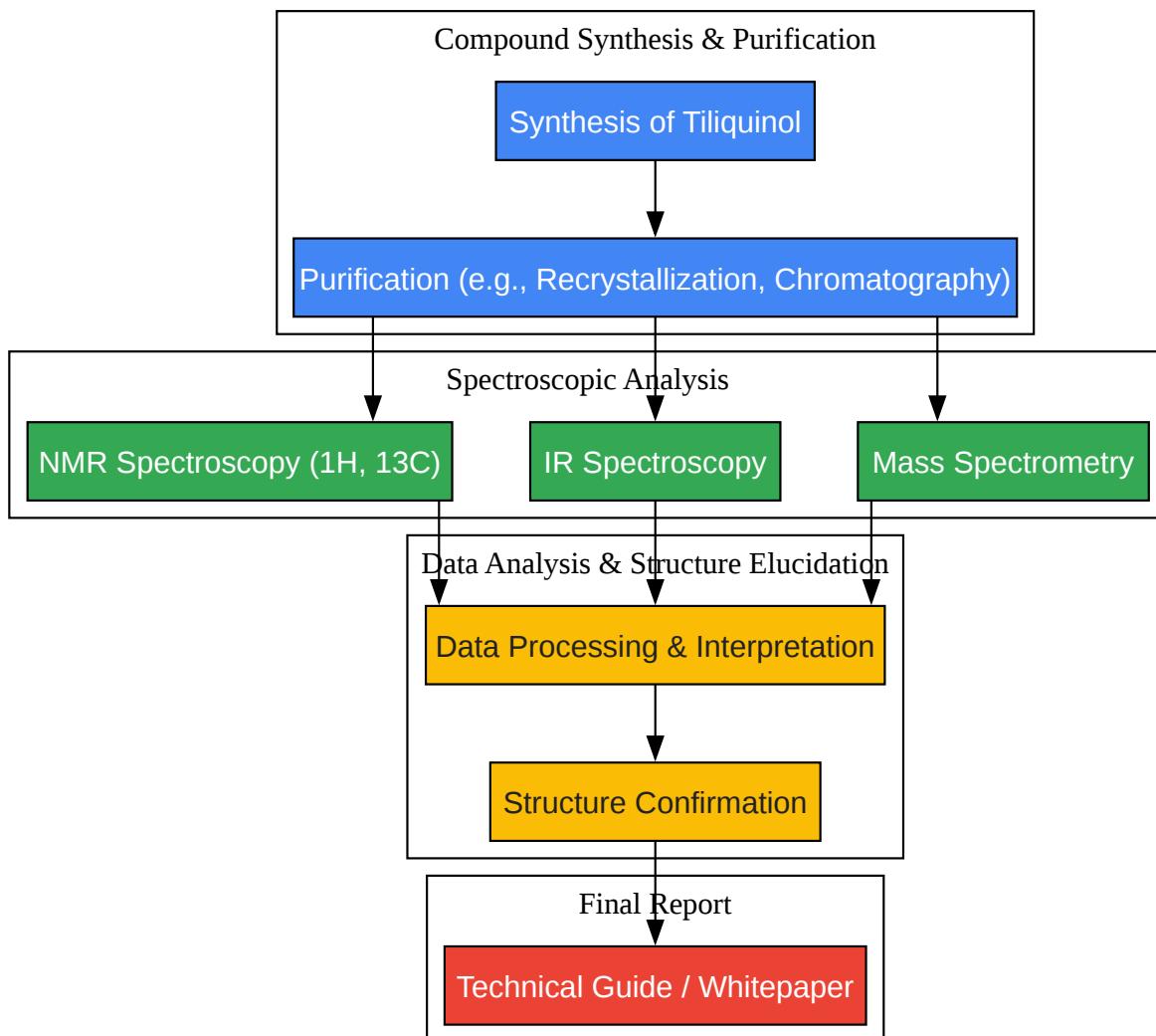
m/z	Predicted Fragment
159	$[\text{C}_{10}\text{H}_9\text{NO}]^+$ (Molecular Ion)
144	$[\text{M} - \text{CH}_3]^+$
131	$[\text{M} - \text{CO}]^+$

## Experimental Protocol for Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of **Tiliquinol** in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: Record the mass spectrum, plotting ion abundance against the mass-to-charge ratio (m/z).

## Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **Tiliquinol**.



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Caption: A generalized workflow for the synthesis, purification, spectroscopic analysis, and structural elucidation of a chemical compound.

## Conclusion

The spectroscopic data presented in this guide, although predictive, provides a solid foundation for researchers and scientists working with **Tiliquinol**. The detailed protocols offer a

standardized approach for obtaining experimental data, which is crucial for confirming the identity, purity, and structure of this important compound. The provided workflow diagram serves as a useful roadmap for the overall process of chemical analysis from synthesis to final reporting. Further experimental validation is encouraged to confirm and expand upon the predicted spectroscopic data provided herein.

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## References

- 1. 5-Methyl-8-hydroxyquinoline | C10H9NO | CID 71208 - PubChem  
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- 2. mdpi.com [mdpi.com]
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